DL-Lysine monohydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,6-diaminohexanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRUTVAFDWTKGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370387 |

Source

|

| Record name | DL-Lysine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885701-25-7 |

Source

|

| Record name | Lysine monohydrate, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885701257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Lysine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSINE MONOHYDRATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2RV278UQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to DL-Lysine Monohydrate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Lysine monohydrate is the hydrated, racemic form of the essential amino acid lysine (B10760008).[1] As a racemic mixture, it consists of equal parts D- and L-lysine, with the L-enantiomer being the biologically active form essential for protein synthesis, collagen formation, and immune function in humans.[2] The compound presents as a white to slightly yellow crystalline powder and contains one molecule of water per molecule of lysine, which influences its stability and solubility.[2][3] Its high solubility in water makes it a versatile compound in various pharmaceutical, dietary supplement, and food applications.[2] This guide provides an in-depth overview of its core chemical properties, structure, and the experimental protocols used for their characterization.

Chemical and Physical Properties

The quantitative properties of this compound are summarized in the table below, providing a clear reference for laboratory and development applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄N₂O₂·H₂O (or C₆H₁₆N₂O₃) | [2][3][4] |

| Molecular Weight | 164.20 g/mol | [3] |

| Appearance | White or almost white to slightly yellow crystalline powder | [3] |

| Melting Point | 110 °C | [3] |

| Solubility | Highly soluble in water.[2] Anhydrous DL-Lysine has a reported solubility of 100 mg/mL in water.[5] | [2][5] |

| Optical Rotation, [α] | ~ 0° (as a racemic mixture) | - |

| pKa Values (at 25 °C) | pKa₁ (α-carboxyl): 2.18 pKa₂ (α-amino): 8.95 pKa₃ (ε-amino): 10.53 | [6][7] |

| Isoelectric Point (pI) | 9.74 | [6][7] |

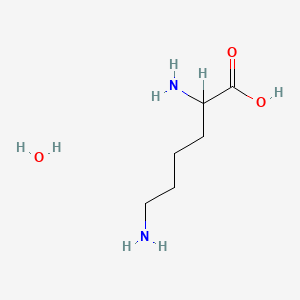

Chemical Structure

This compound is an alpha-amino acid with a side chain containing a primary amine, classifying it as a basic amino acid. The structure is a zwitterion at physiological pH, with a protonated alpha-amino group, a deprotonated carboxyl group, and a protonated epsilon-amino group. The "DL" designation indicates a racemic mixture of the Dextrorotatory (D) and Levorotatory (L) stereoisomers. The monohydrate form incorporates one molecule of water into its crystal structure.

2D Structure of Lysine (Zwitterionic Form)

Experimental Protocols

Detailed methodologies for determining the key chemical properties of this compound are provided below.

Determination of pKa Values by Acid-Base Titration

This protocol describes the determination of the three pKa values of lysine by titrating an acidic solution of the amino acid with a strong base.

Methodology:

-

Preparation of Lysine Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Acidification: Add a strong acid (e.g., 0.1 M HCl) to the lysine solution until the pH is lowered to approximately 1.5. At this pH, all functional groups (carboxyl, α-amino, and ε-amino) are fully protonated.

-

Titration Setup: Place the beaker with the acidified lysine solution on a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette filled with a standardized strong base (e.g., 0.1 M NaOH).

-

Titration Process:

-

Record the initial pH of the solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.5 mL).

-

After each addition, allow the pH to stabilize and record the value along with the total volume of titrant added.

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The curve will show three distinct buffer regions and two equivalence points.

-

The pKa value for each ionizable group corresponds to the pH at the midpoint of each respective buffer region (i.e., where the group is 50% titrated).

-

pKa₁ (α-carboxyl): The pH at the midpoint of the first buffer region.

-

pKa₂ (α-amino): The pH at the midpoint of the second buffer region.

-

pKa₃ (ε-amino): The pH at the midpoint of the third buffer region.

-

Determination of Aqueous Solubility

This protocol outlines a gravimetric method to determine the solubility of this compound in water at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water (e.g., 10 mL) in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a constant temperature water bath (e.g., 25 °C) and agitate it (e.g., using a magnetic stirrer or shaker) for a sufficient period (e.g., 24 hours) to ensure the solution reaches equilibrium.

-

Sample Withdrawal: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent premature crystallization.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish). Record the exact volume transferred.

-

Drying: Place the container in a drying oven at a temperature below the compound's melting point (e.g., 60-70 °C) until all the water has evaporated and a constant weight of the dried solute is achieved.

-

Calculation:

-

Weigh the container with the dried solute.

-

Subtract the initial weight of the empty container to find the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL using the formula: Solubility = (Mass of solute / Volume of supernatant) * 100

-

Measurement of Optical Rotation by Polarimetry

This protocol is used to confirm the racemic nature of the sample by measuring its optical rotation.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 g/10 mL) in deionized water. Ensure the solid is completely dissolved.

-

Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up. Calibrate the instrument to a zero reading using a blank sample (the solvent, in this case, deionized water).

-

Sample Measurement:

-

Rinse the polarimeter sample tube with a small amount of the prepared lysine solution and then fill it, ensuring no air bubbles are trapped in the light path.

-

Place the filled sample tube in the polarimeter.

-

Measure the angle of optical rotation. For a racemic (DL) mixture, the observed rotation should be zero or very close to zero.

-

-

Data Interpretation: An observed rotation of 0° confirms that the sample contains equal amounts of the D and L enantiomers, which rotate plane-polarized light in equal but opposite directions, resulting in a net rotation of zero.

Signaling Pathways and Logical Relationships

The most critical logical relationship for an amino acid is the dependency of its ionic state on the pH of the surrounding environment. This relationship is governed by its pKa values.

References

- 1. This compound | 885701-25-7 [chemicalbook.com]

- 2. CAS 885701-25-7: this compound | CymitQuimica [cymitquimica.com]

- 3. Cas No. 885701-25-7, this compound - Buy Cas No. 885701-25-7, this compound Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. Ch27 pKa and pI values [chem.ucalgary.ca]

DL-Lysine monohydrate CAS number and molecular weight

An In-depth Technical Guide to DL-Lysine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the hydrated, racemic form of the essential amino acid lysine (B10760008). As a fundamental building block for protein synthesis and a key player in various cellular processes, it is of significant interest in pharmaceutical and biotechnological research. This document provides a comprehensive technical overview of this compound, covering its core physicochemical properties, its role in cellular signaling pathways, and detailed experimental protocols relevant to its analysis and application. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding for research and development professionals.

Physicochemical Properties

This compound is a white to pale cream crystalline powder.[1] Its fundamental properties are crucial for its application in experimental and formulation contexts. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 885701-25-7 | [2][3] |

| Molecular Formula | C₆H₁₄N₂O₂·H₂O | [2][3] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| Anhydrous MW | 146.19 g/mol | [2][3] |

| Appearance | White to pale cream powder/crystals | [1][4] |

| Purity (Assay) | ≥98.0% to ≤102.0% | [4] |

| Water Content | 5.8% - 15.6% | [4] |

| Solubility | Soluble in water |

Biological Role and Signaling Pathways

Lysine is not merely a protein constituent; it is also a signaling molecule that modulates key metabolic and growth pathways. Its catabolism is also a critical process for cellular energy.

Lysine as a Signaling Molecule: The mTORC1 Pathway

Lysine is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis.[2] In response to sufficient amino acid levels, particularly lysine, mTORC1 is activated on the lysosomal surface through a complex signaling cascade involving Rag GTPases.[2] Activated mTORC1 then phosphorylates downstream targets to promote anabolic processes.

Caption: Lysine activates the mTORC1 signaling pathway to promote cell growth.

Lysine Catabolism

The breakdown of lysine is essential for maintaining homeostasis and providing energy. In mammals, the primary route for lysine catabolism is the saccharopine pathway, which converts lysine into intermediates for the TCA (Krebs) cycle.[5][6] In microorganisms and plants, the pipecolate pathway is more common.[5]

Caption: Overview of the primary lysine catabolism pathways.

Applications in Research and Drug Development

DL-Lysine and its derivatives are utilized across various scientific and industrial domains:

-

Pharmaceuticals: L-Lysine is an essential amino acid critical for protein synthesis, tissue repair, and the production of hormones and antibodies.[4] It is used in formulations to support a range of therapeutic applications.[4] DL-Lysine monohydrochloride has been utilized in research related to medications for herpes simplex virus infections.[7]

-

Nutritional Supplements: It is a common component in dietary supplements aimed at supporting muscle growth and recovery.[7]

-

Cell Culture: As an essential amino acid, L-lysine is a critical supplement in cell culture media to support the growth and proliferation of mammalian cells.[8]

-

Biochemical Research: DL-Lysine may be used to construct polylysine (B1216035) polymers, which are useful in producing polypeptide gels and films for research applications.

Experimental Protocols

Accurate quantification and synthesis are paramount when working with lysine. The following protocols outline standard methodologies for the analysis of lysine and its enzymatic synthesis from a racemic mixture.

Protocol: Quantification of Lysine by HPLC

This method is used for the analytical quantification of free lysine in a sample, such as the supernatant from a reaction mixture.[9][10]

1. Materials and Reagents:

- High-Performance Liquid Chromatography (HPLC) system with an Ion Exchange Column (IEC).[10]

- Post-column derivatization module with ninhydrin (B49086) or ortho-phthaldialdehyde (OPA).[10]

- Visible (VIS) or Fluorescence (FLD) detector.[10]

- Mobile Phase: 10 mM potassium dihydrogen phosphate, pH adjusted to 7.5 with triethylamine.[9]

- Internal Standard: Norleucine solution.[10]

- L-lysine hydrochloride standard.[9]

- Syringe filters (0.45 µm).[9]

2. Sample Preparation:

- Take a sample from the source (e.g., reaction mixture) and centrifuge to remove any cells or particulate matter.[9]

- Dilute the resulting supernatant with the mobile phase to a concentration that falls within the linear range of the standard curve.[9]

- Add a known concentration of norleucine as the internal standard.[10]

- Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[9]

3. HPLC Analysis:

- Equilibrate the IEC column with the mobile phase. Set the column temperature (e.g., 25°C).[9]

- Inject a known volume of the prepared sample (e.g., 20 µL).[9]

- Perform post-column derivatization with ninhydrin and detect absorbance at 440 nm and 570 nm, or with OPA and use fluorescence detection (Excitation: 330 nm, Emission: 460 nm).[10]

- Record the resulting chromatogram.[9]

4. Quantification:

- Prepare a standard curve by injecting known concentrations of the L-lysine hydrochloride standard.[9]

- Determine the concentration of lysine in the sample by comparing its peak area relative to the internal standard against the standard curve.[9]

Workflow: Enzymatic Synthesis of L-Lysine from DL-ACL

The following workflow illustrates the enzymatic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam (DL-ACL), a process that achieves high stereospecificity. This dynamic kinetic resolution process can theoretically achieve 100% conversion of the racemic substrate into the desired L-lysine enantiomer.[9]

Caption: General workflow for L-lysine synthesis from a DL-racemic mixture.

Conclusion

This compound, identified by CAS number 885701-25-7, is a compound of fundamental importance in life sciences and drug development. A thorough understanding of its physicochemical properties, its intricate roles in cellular signaling, and the robust analytical methods for its study are essential for researchers. The information and protocols provided in this guide serve as a foundational resource for professionals engaged in the study and application of this vital amino acid.

References

- 1. DL-Lysine monohydrochloride, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 6. Lysine - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. L-lysine hydrochloride for Research [baseclick.eu]

- 9. benchchem.com [benchchem.com]

- 10. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

A Comprehensive Technical Guide to the Racemic Mixture of D- and L-Lysine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the racemic mixture of D- and L-lysine, covering its fundamental stereochemistry, the distinct biological roles of its constituent enantiomers, and the critical processes of resolution and racemization. Detailed experimental protocols for the synthesis, separation, and analysis of lysine (B10760008) enantiomers are presented, alongside a comprehensive summary of their physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and pharmaceutical development, offering both theoretical insights and practical methodologies for working with this essential amino acid.

Introduction to Lysine Chirality and Racemic Mixtures

Lysine, a foundational α-amino acid, is a chiral molecule due to the presence of an asymmetric α-carbon. This chirality gives rise to two non-superimposable mirror-image forms, or enantiomers: D-lysine and L-lysine.[1] A racemic mixture, or racemate, is an equimolar mixture of these two enantiomers.[2] While chemically similar in an achiral environment, D- and L-lysine exhibit significant differences in their biological activity and metabolic pathways. L-lysine is one of the nine essential amino acids for humans, meaning it cannot be synthesized by the body and must be obtained through diet.[1] It plays a crucial role in protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies.[3][4] In contrast, D-lysine is not incorporated into proteins and has more limited, though increasingly studied, biological roles.[3] The production of lysine through chemical synthesis typically results in a racemic mixture, necessitating a resolution step to isolate the biologically active L-enantiomer for applications in nutrition, pharmaceuticals, and biotechnology.[5]

Physicochemical Properties of Lysine Enantiomers and Racemate

The physical and chemical properties of D-lysine, L-lysine, and the racemic DL-lysine (B559551) are crucial for their handling, separation, and analysis. While many properties are identical for the enantiomers, their interaction with plane-polarized light is distinct.

| Property | D-Lysine | L-Lysine | DL-Lysine | Notes |

| Molecular Formula | C₆H₁₄N₂O₂ | C₆H₁₄N₂O₂ | C₆H₁₄N₂O₂ | |

| Molecular Weight | 146.19 g/mol [6] | 146.19 g/mol [7] | 146.19 g/mol [8] | |

| Appearance | White to off-white crystalline powder[9] | White to off-white crystalline powder[7] | White to off-white crystalline powder | |

| Melting Point (°C) | 218 (decomposes)[9] | 224 (decomposes)[7] | 267 (decomposes, as HCl salt)[10] | Melting points can vary with decomposition. |

| Specific Rotation, [α] | -13.5° (at 25°C, 589.3 nm) | +13.5° (at 25°C, 589.3 nm)[11] | 0° | Measured in solution; the sign indicates the direction of rotation.[12] |

| pKa Values (at 25°C) | pK₁ (α-carboxyl): ~2.18, pK₂ (α-amino): ~8.95, pK₃ (ε-amino): ~10.53[13][14] | pK₁ (α-carboxyl): ~2.18, pK₂ (α-amino): ~8.95, pK₃ (ε-amino): ~10.53[14] | pK₁ (α-carboxyl): ~2.18, pK₂ (α-amino): ~8.95, pK₃ (ε-amino): ~10.53 | pKa values are for the ionizable groups. |

| Solubility in Water | Soluble[9] | Highly soluble[7] | Soluble | L-lysine hydrochloride solubility is high in water.[15][16] |

| Solubility in Ethanol (B145695) | Poorly soluble | Poorly soluble | L-lysine hydrochloride has low solubility in ethanol.[15][17] |

Experimental Protocols

Synthesis of Racemic DL-Lysine

The chemical synthesis of lysine from achiral starting materials inherently produces a racemic mixture. A common laboratory-scale synthesis involves the following conceptual steps, with specific reagents and conditions varying between published methods.

Protocol: Synthesis of DL-Lysine Hydrochloride [3]

-

Reaction Setup: In a closed container, dissolve L-lysine hydrochloride (used here as a starting material for racemization to DL-lysine) in deionized water. The ratio of L-lysine HCl to deionized water can be in the range of 0.2-0.3 g/mL.[3]

-

Racemization: Heat the solution under pressure. Typical conditions are 140-155°C and 0.36-0.54 MPa for 16-20 hours.[3] This process converts the L-enantiomer into a racemic mixture of D- and L-lysine.

-

Decolorization and Filtration: After the reaction, add activated carbon to the solution for decolorization. Filter the mixture to remove the activated carbon.

-

Crystallization: Concentrate the filtrate under reduced pressure until it becomes supersaturated. Cool the solution to room temperature (25-30°C) to allow for the crystallization of DL-lysine hydrochloride.

-

Drying: Dry the resulting crystals to obtain the final DL-lysine hydrochloride product.

Resolution of Racemic DL-Lysine

The separation of enantiomers from a racemic mixture is a critical step for obtaining pure L-lysine. This can be achieved through chemical or enzymatic methods.

3.2.1. Chemical Resolution using D-Camphoric Acid

This method relies on the formation of diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by fractional crystallization.

Protocol: Resolution of DL-Lysine with D-Camphoric Acid [5]

-

Salt Formation: Dissolve DL-lysine in an aqueous medium. Add D-camphoric acid in a molar ratio of approximately 0.2 to 0.35 moles of D-camphoric acid per mole of DL-lysine. This will form di-L-lysine-D-camphorate and di-D-lysine-D-camphorate salts.

-

Precipitation: Precipitate the diastereomeric salts from the reaction medium by adding a lower monohydric alcohol, such as methanol. The di-L-lysine-D-camphorate is less soluble and will preferentially precipitate.

-

Isolation of L-Lysine Salt: Collect the precipitated di-L-lysine-D-camphorate crystals by filtration. The crystals can be further purified by recrystallization from a water-methanol mixture to achieve high optical purity.

-

Liberation of L-Lysine: Dissolve the purified di-L-lysine-D-camphorate salt in hot water and add a strong acid, such as concentrated hydrochloric acid. This will protonate the camphorate and liberate L-lysine hydrochloride.

-

Recovery of Resolving Agent: Cool the solution to crystallize the D-camphoric acid, which can be recovered by filtration for reuse. The remaining aqueous solution contains the desired L-lysine.

3.2.2. Enzymatic Resolution of DL-α-amino-ε-caprolactam

Enzymatic methods offer high stereoselectivity for producing optically pure amino acids. This protocol describes the synthesis of L-lysine from a racemic precursor, DL-α-amino-ε-caprolactam (DL-ACL), using a two-enzyme system.

Protocol: Enzymatic Synthesis of L-Lysine from DL-ACL [18][19]

-

Enzyme System: This process utilizes two enzymes: L-α-amino-ε-caprolactamase (ACL-hydrolase) and aminocaprolactam racemase (ACL-racemase). These can be used as whole cells or as immobilized enzymes.

-

Reaction Medium: Prepare a 10% (w/v) solution of DL-ACL in a 0.1 M potassium phosphate (B84403) buffer at pH 8.0.

-

Enzymatic Reaction: Add the enzyme preparation (e.g., a mixture of microbial cells expressing the two enzymes) to the DL-ACL solution in a bioreactor. Maintain the temperature at 40°C and the pH at 8.0 with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing the concentration of L-lysine using a suitable method, such as HPLC.

-

Reaction Termination and Product Isolation: Once the reaction is complete (typically after several hours), terminate the reaction by methods such as heating or acidification. Separate the enzyme (cells or beads) from the reaction mixture by centrifugation or filtration. The resulting solution contains L-lysine, which can be further purified.

Racemization of D-Lysine

After the resolution of DL-lysine, the undesired D-enantiomer can be converted back into the racemic mixture for reuse in the resolution process, thereby improving the overall yield of L-lysine.

Protocol: Chemical Racemization of D-Lysine using Acetic Acid and Salicylaldehyde (B1680747) [2][20]

-

Reaction Setup: Dissolve the chiral lysine salt (e.g., D-lysine hydrochloride) in an aqueous acetic acid solution (e.g., 70-90% acetic acid). The concentration of the lysine salt can be in the range of 0.15-0.375 g/mL.

-

Catalyst Addition: Add a catalytic amount of salicylaldehyde (e.g., 15-45% of the mass of the lysine salt).

-

Heating: Heat the reaction mixture to 80-100°C for 1-3 hours to effect racemization.

-

Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Product Isolation: Wash the remaining solid with ethanol to obtain the DL-lysine salt. The product can be further purified by recrystallization.

Signaling Pathways and Experimental Workflows

L-Lysine Metabolic Pathway

L-lysine is catabolized in mammals primarily through the saccharopine pathway in the liver.[21][22][23] This pathway ultimately leads to the production of acetyl-CoA, which can enter the citric acid cycle for energy production.

Caption: The Saccharopine Pathway for L-Lysine Catabolism.

Workflow for Enzymatic Kinetic Resolution of DL-Lysine

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers. The following workflow illustrates the key steps in this process.

Caption: Workflow for Enzymatic Kinetic Resolution and Racemization.

Conclusion

The study of the racemic mixture of D- and L-lysine is of significant academic and industrial importance. The distinct biological roles of the enantiomers necessitate their efficient separation, for which a variety of chemical and enzymatic methods have been developed. Furthermore, the ability to racemize the undesired enantiomer allows for a more economical and sustainable production of optically pure L-lysine. This guide has provided a comprehensive overview of the key concepts, quantitative data, and detailed experimental protocols relevant to the racemic mixture of lysine, serving as a valuable resource for professionals in the chemical and life sciences. The continued development of more efficient and environmentally friendly resolution and racemization techniques will be crucial for advancing the applications of lysine in various fields.

References

- 1. Lysine - Wikipedia [en.wikipedia.org]

- 2. CN104478746A - Preparation method of DL-lysine - Google Patents [patents.google.com]

- 3. CN106187799B - A method of preparing DL-lysine hydrochloride - Google Patents [patents.google.com]

- 4. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine [jove.com]

- 5. US2859244A - Resolution of dl-lysine with d-camphoric acid - Google Patents [patents.google.com]

- 6. D-Lysine | C6H14N2O2 | CID 57449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. dl-Lysine [webbook.nist.gov]

- 9. D -Lysine = 98 HPLC 923-27-3 [sigmaaldrich.com]

- 10. US2586154A - Racemization of amino acid - Google Patents [patents.google.com]

- 11. Solved The specific rotation of L-lysine is +13.5 ºdm-1 cm3 | Chegg.com [chegg.com]

- 12. Specific rotation - Wikipedia [en.wikipedia.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Ch27 pKa and pI values [chem.ucalgary.ca]

- 15. researchgate.net [researchgate.net]

- 16. ThermoML:J. Chem. Eng. Data 2009, 54, 7, 2126-2127 [trc.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sciencemadness.org [sciencemadness.org]

- 21. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 23. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

The Two Faces of an Essential Amino Acid: A Technical Guide to the Biological Significance of D-Lysine versus L-Lysine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine (B10760008), an essential amino acid, is a fundamental constituent of proteins and a key player in a multitude of physiological processes. While L-lysine is the ubiquitous, biologically active enantiomer integrated into the core of mammalian metabolism and protein synthesis, its mirror image, D-lysine (B559543), presents a distinct and increasingly intriguing biological profile. This technical guide provides an in-depth exploration of the core biochemical and physiological differences between D- and L-lysine. We will dissect their disparate metabolic fates, functional roles, and burgeoning applications in drug development, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways. Understanding the stereospecific nuances of lysine is paramount for researchers in drug discovery, nutritional science, and molecular biology, as it opens new avenues for therapeutic intervention and biotechnological innovation.

Introduction: The Significance of Chirality

In the molecular world, chirality, or the "handedness" of a molecule, dictates its biological function. Amino acids, the building blocks of life, exist predominantly in the L-configuration in higher organisms. L-lysine, with its α-amino group on the left in a Fischer projection, is the sole enantiomer incorporated into proteins during ribosomal translation.[1] It is indispensable for a vast array of biological functions including protein structure and function, calcium homeostasis, and the synthesis of carnitine.[2] In stark contrast, D-lysine is not utilized in protein synthesis in mammals and is generally considered to have low direct biological activity in these organisms.[1] However, its presence in bacterial cell walls and its unique metabolic pathway offer intriguing possibilities for therapeutic applications. This guide will illuminate the critical distinctions between these two enantiomers, providing a comprehensive resource for the scientific community.

Comparative Biological and Chemical Properties

The fundamental difference in the spatial arrangement of the α-amino group between L- and D-lysine leads to profound differences in their biological recognition and activity.

| Property | L-Lysine | D-Lysine | References |

| Protein Synthesis | Directly incorporated into proteins in mammals. | Not incorporated into proteins in mammals. | [1] |

| Metabolism in Mammals | Primarily catabolized via the saccharopine and pipecolic acid pathways in the liver and brain. | Catabolized by D-amino acid oxidase (DAAO) to α-keto-ε-aminocaproate. | [1][3][4] |

| Biological Roles | Protein structure, enzyme catalysis, post-translational modifications, precursor for carnitine and collagen synthesis, mTORC1 signaling. | Limited direct role in mammals. Component of peptidoglycan in some bacteria. Substrate for D-amino acid oxidase. Potential role in antimicrobial peptides. | [2][5][6][7] |

| Toxicity | Generally low toxicity, though high doses can lead to gastrointestinal distress. NOAEL of 3357 mg/kg bw/day in a 90-day rat study. | Considered to have low acute toxicity. | [8] |

Metabolic Pathways: A Tale of Two Isomers

The metabolic fates of L- and D-lysine are distinctly different in mammals, a direct consequence of enzyme stereospecificity.

L-Lysine Metabolism

L-lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. Its catabolism primarily occurs in the liver and brain through two main pathways: the saccharopine pathway and the pipecolic acid pathway.[3][4] Both pathways converge to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

References

- 1. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-Specific Quantification of Lysine Acetylation Using Isotopic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A l-Lysine Transporter of High Stereoselectivity of the Amino Acid-Polyamine-Organocation (APC) Superfamily: PRODUCTION, FUNCTIONAL CHARACTERIZATION, AND STRUCTURE MODELING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidation of the d-lysine biosynthetic pathway in the hyperthermophile Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Dual Role of DL-Lysine Monohydrate in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of amino acid building blocks is paramount to the final structure and function of the target peptide. While the proteinogenic L-amino acids are the conventional choice for mimicking natural peptides, the incorporation of D-amino acids and racemic mixtures, such as DL-Lysine, offers a powerful strategy for developing novel therapeutics with enhanced stability and unique biological activities. This technical guide provides a comprehensive overview of the role of DL-Lysine monohydrate in peptide synthesis, from its fundamental principles to detailed experimental protocols.

Introduction: The Significance of Chirality in Peptide Science

Lysine (B10760008), an essential amino acid, possesses a chiral alpha-carbon, leading to the existence of two enantiomers: L-Lysine and D-Lysine.[1] L-Lysine is the naturally occurring isomer exclusively used in ribosomal protein synthesis.[1] DL-Lysine is a racemic mixture, containing equal amounts of both L- and D-lysine.[2] The incorporation of D-amino acids, such as D-lysine from a DL-lysine mixture, into a peptide chain can confer resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.[3] This enhanced stability is a critical attribute for the development of peptide-based drugs.

The use of this compound in peptide synthesis introduces a controlled method for generating peptide libraries containing D-lysine at specific positions. This approach results in the formation of diastereomeric peptides, which, while chemically identical in terms of atomic composition, possess different three-dimensional arrangements. These structural differences can lead to distinct biological activities, offering a valuable tool for structure-activity relationship (SAR) studies and the discovery of novel peptide-based therapeutics.

Core Concepts in DL-Lysine Incorporation

The successful incorporation of DL-Lysine into a growing peptide chain relies on the principles of solid-phase peptide synthesis (SPPS), utilizing either the Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.[4][5] Due to the reactive ε-amino group on its side chain, lysine must be appropriately protected during synthesis to prevent unwanted side reactions and branching of the peptide chain.

Side Chain Protection: For both Boc and Fmoc strategies, the ε-amino group of DL-lysine is typically protected with a group that is stable to the conditions used for the removal of the α-amino protecting group. Common protecting group pairs include:

-

Boc-DL-Lys(Z)-OH: In Boc-SPPS, the α-amino group is protected by the acid-labile Boc group, while the ε-amino group is protected by the hydrogenolysis-labile benzyloxycarbonyl (Z) group.

-

Fmoc-DL-Lys(Boc)-OH: In Fmoc-SPPS, the α-amino group is protected by the base-labile Fmoc group, and the ε-amino group is protected by the acid-labile Boc group.[6]

The use of a racemic DL-lysine building block will result in a 1:1 mixture of two diastereomeric peptides at the completion of the synthesis, assuming equal reactivity of the L- and D-enantiomers.

Quantitative Data Summary

The efficiency of coupling and the final yield of the desired peptide are critical parameters in peptide synthesis. While specific data for the coupling efficiency of DL-lysine is not extensively reported and can be sequence-dependent, the following table provides a general overview of expected outcomes and key parameters.

| Parameter | Typical Value/Range | Notes |

| Coupling Efficiency per Cycle | >99% | Monitored by tests like the Kaiser test. Incomplete coupling can lead to deletion sequences.[7] |

| Overall Crude Peptide Yield | 50-80% | Highly dependent on peptide length and sequence. |

| Diastereomer Ratio | ~1:1 | Assumes no chiral preference during coupling. |

| Purity after Cleavage | 50-90% | Dependent on the success of the synthesis and the presence of side products. |

| Final Purity (after HPLC) | >95-99% | For each isolated diastereomer. |

Experimental Protocols

General Workflow for Peptide Synthesis with DL-Lysine

The following diagram illustrates the general workflow for incorporating a DL-lysine residue into a peptide sequence via SPPS, followed by the separation of the resulting diastereomers.

Caption: General workflow for solid-phase peptide synthesis incorporating DL-Lysine.

Detailed Protocol for Incorporation of Boc-DL-Lys(Z)-OH in Boc-SPPS

This protocol outlines the manual synthesis of a peptide containing a DL-lysine residue using the Boc strategy.

Materials:

-

Merrifield resin pre-loaded with the C-terminal amino acid

-

Boc-protected amino acids

-

Boc-DL-Lys(Z)-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.

-

Drain the DIEA solution and wash the resin with DMF (3x).

-

-

Amino Acid Coupling (for amino acids preceding DL-Lysine):

-

In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the mixture to activate the amino acid.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling completion using the Kaiser test.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Repeat steps 2-4 for each subsequent amino acid.

-

-

Incorporation of Boc-DL-Lys(Z)-OH:

-

Follow the same procedure as in step 4, using Boc-DL-Lys(Z)-OH as the amino acid to be coupled.

-

-

Coupling of Subsequent Amino Acids:

-

Continue to couple the remaining amino acids in the sequence by repeating steps 2-4.

-

-

Final Boc Deprotection:

-

After the final coupling, perform the Boc deprotection as described in step 2.

-

-

Cleavage and Global Deprotection:

-

Dry the peptide-resin under vacuum.

-

In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing scavengers (e.g., 90% HF, 10% anisole) at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups, including the Z group from lysine.

-

Evaporate the HF.

-

-

Peptide Precipitation and Washing:

-

Triturate the cleavage residue with cold diethyl ether to precipitate the crude peptide.

-

Wash the peptide pellet with cold diethyl ether (3x) and dry under vacuum.

-

Detailed Protocol for Incorporation of Fmoc-DL-Lys(Boc)-OH in Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide containing a DL-lysine residue using the Fmoc strategy.

Materials:

-

Rink amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

-

Fmoc-protected amino acids

-

Fmoc-DL-Lys(Boc)-OH

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

HBTU

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5x).

-

-

Amino Acid Coupling (for amino acids preceding DL-Lysine):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the mixture to activate the amino acid.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling completion using the Kaiser test.

-

Wash the resin with DMF (3x).

-

Repeat steps 2-3 for each subsequent amino acid.

-

-

Incorporation of Fmoc-DL-Lys(Boc)-OH:

-

Follow the same procedure as in step 3, using Fmoc-DL-Lys(Boc)-OH as the amino acid to be coupled.

-

-

Coupling of Subsequent Amino Acids:

-

Continue to couple the remaining amino acids in the sequence by repeating steps 2-3.

-

-

Final Fmoc Deprotection:

-

After the final coupling, perform the Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the Boc protecting group from the lysine side chain and other acid-labile side-chain protecting groups.

-

-

Peptide Precipitation and Washing:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether (3x).

-

Dry the crude peptide under vacuum.

-

Synthesis of Poly-DL-lysine

Poly-DL-lysine is a polymer of DL-lysine that can be used for various applications, including as a coating for cell culture surfaces.

Materials:

-

This compound

-

Anhydrous solvent (e.g., dioxane)

-

Initiator (e.g., sodium methoxide)

-

Hydrobromic acid in acetic acid (for hydrobromide salt)

-

Diethyl ether

Procedure:

-

N-Carboxyanhydride (NCA) Formation: The first step is the conversion of DL-Lysine to its N-carboxyanhydride. This is a standard procedure in amino acid chemistry.

-

Polymerization:

-

Dissolve the DL-Lysine-NCA in an anhydrous solvent like dioxane in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Add a catalytic amount of an initiator, such as sodium methoxide, to start the ring-opening polymerization.

-

Allow the reaction to proceed at room temperature for several hours to days, depending on the desired molecular weight.

-

-

Deprotection and Salt Formation:

-

If a protected lysine NCA was used, the protecting groups need to be removed. For example, if a Cbz group was used on the ε-amino group, it can be removed by treatment with hydrobromic acid in acetic acid. This will also form the poly-DL-lysine hydrobromide salt.[8]

-

-

Purification:

-

Precipitate the polymer by adding the reaction mixture to a non-solvent like diethyl ether.

-

Wash the polymer precipitate with the non-solvent and dry it under vacuum.

-

The polymer can be further purified by dialysis to remove low molecular weight impurities.

-

Separation and Characterization of Diastereomeric Peptides

The successful synthesis of peptides containing a DL-lysine residue will yield a mixture of two diastereomers. The separation and characterization of these isomers are crucial for subsequent biological evaluation.

HPLC Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for separating peptide diastereomers.[9] The subtle differences in the three-dimensional structure of the diastereomers lead to different interactions with the stationary phase, allowing for their separation.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient of increasing mobile phase B concentration. The specific gradient will need to be optimized for each peptide pair.

-

Detection: UV absorbance at 214 nm or 280 nm.

Caption: Workflow for the separation of peptide diastereomers using RP-HPLC.

Characterization

Once separated, each diastereomer should be characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Both diastereomers will have the identical mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the peptide and may show subtle differences in the chemical shifts between the two diastereomers.

-

Chiral Amino Acid Analysis: To confirm the incorporation of both D- and L-lysine in the respective diastereomers after hydrolysis of the peptide.

Conclusion

This compound serves as a valuable and versatile building block in peptide synthesis, enabling the creation of peptides with enhanced stability and the exploration of stereochemistry's role in biological activity. The synthesis of peptides containing DL-lysine follows standard solid-phase methodologies, with the key considerations being the appropriate protection of the lysine side chain and the subsequent separation of the resulting diastereomers. The detailed protocols and conceptual framework provided in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of DL-lysine in their peptide synthesis endeavors. Careful execution of the synthetic and purification steps will pave the way for the discovery of novel and potent peptide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. US20180029978A1 - Process for making lysine-glutamic acid dipeptide derivatives - Google Patents [patents.google.com]

- 3. pnas.org [pnas.org]

- 4. peptide.com [peptide.com]

- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20110054146A1 - Preparation of Low Molecular Weight Polylysine and Polyornithine in High Yield - Google Patents [patents.google.com]

- 9. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

Stability of DL-Lysine Monohydrate in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of DL-Lysine monohydrate in aqueous solutions. It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed information on degradation pathways, quantitative stability data, and analytical methodologies.

Introduction

DL-Lysine, an essential amino acid, is widely used in pharmaceutical formulations, nutritional supplements, and cell culture media. Understanding its stability in solution is critical for ensuring product quality, efficacy, and shelf-life. The primary stability concern for lysine (B10760008) in aqueous environments is its susceptibility to degradation, influenced by factors such as pH, temperature, and the presence of other components in the formulation. This guide will delve into the chemical degradation pathways of lysine in solution, present relevant stability data, and provide detailed experimental protocols for stability assessment.

Chemical Degradation Pathway of Lysine in Solution

The principal non-enzymatic degradation pathway for lysine in aqueous solution involves an intramolecular cyclization to form lysine lactam. This conversion from the alpha-amino acid to the corresponding lactam is a key reaction to monitor in stability studies. The degradation process is primarily influenced by temperature and pH.

A study on the thermal degradation kinetics of lysine hydrochloride solutions confirmed that the formation of lysine lactam is the main degradation route. The degradation of lysine and the generation of lysine lactam were found to follow zero-order reaction kinetics.[1] The rate of this degradation increases with both increasing temperature and decreasing pH.[1]

Below is a diagram illustrating the chemical conversion of lysine to lysine lactam.

References

DL-Lysine Monohydrate for Basic Cell Culture Media Preparation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of DL-Lysine monohydrate as a substitute for L-Lysine in the preparation of basic cell culture media. It is intended for researchers, scientists, and drug development professionals involved in cell line maintenance, process development, and biopharmaceutical manufacturing. This document delves into the biochemical rationale, provides quantitative comparisons, and offers detailed protocols for the practical application of this compound in cell culture for common cell lines such as CHO, HEK293, and Vero cells.

Introduction: The Role of Lysine (B10760008) in Cell Culture

Lysine is an essential amino acid for mammalian cells, playing a critical role in protein synthesis, post-translational modifications, and various cellular metabolic processes. In cell culture, lysine is a fundamental component of basal media, and its availability directly impacts cell growth, viability, and the production of recombinant proteins and viral vectors. L-Lysine is the biologically active enantiomer exclusively incorporated into proteins during translation. DL-Lysine is a racemic mixture containing equal parts L-Lysine and D-Lysine. While chemically similar, their biological activities in mammalian cells are distinct.

Biochemical and Physiological Distinctions

The primary difference between L-Lysine and D-Lysine lies in their stereochemistry, which dictates their recognition by cellular machinery.

-

L-Lysine: This is the natural and biologically active form. It is actively transported into the cell and incorporated into polypeptide chains by ribosomes during protein synthesis. L-Lysine also acts as a signaling molecule, notably in the activation of the mTORC1 pathway, which is a central regulator of cell growth and proliferation.

-

D-Lysine: This enantiomer is not utilized for protein synthesis in higher organisms, including mammalian cells.[1] While it can be metabolized through different pathways, it does not contribute to the synthesis of proteins.[1] Therefore, when using a racemic mixture of DL-Lysine, only the L-Lysine component is bioavailable for protein production.[1]

This fundamental difference necessitates a key consideration when substituting L-Lysine with DL-Lysine in cell culture media: the concentration of DL-Lysine must be doubled to provide an equivalent amount of the bioavailable L-enantiomer.

Quantitative Data Summary

While direct, peer-reviewed comparative studies quantifying the impact of DL-Lysine versus L-Lysine on cell growth and productivity for specific biopharmaceutical cell lines are not widely available, the biochemical principle of 50% bioavailability of the L-isomer from a DL-racemic mixture provides a strong basis for expected outcomes. The following tables summarize the chemical properties and provide an illustrative comparison based on this principle.

Table 1: Chemical Properties of L-Lysine Monohydrate and this compound

| Property | L-Lysine Monohydrate | This compound |

| Synonyms | L-2,6-Diaminohexanoic acid monohydrate | (±)-2,6-Diaminocaproic acid monohydrate |

| CAS Number | 39665-12-8 | 885701-25-7 |

| Molecular Formula | C₆H₁₄N₂O₂·H₂O | C₆H₁₄N₂O₂·H₂O |

| Molecular Weight | 164.20 g/mol | 164.20 g/mol |

| Appearance | White crystalline powder | White to pale cream crystalline powder |

| Solubility in Water | Soluble | Soluble |

Table 2: Illustrative Comparison of L-Lysine vs. DL-Lysine in Cell Culture

| Parameter | L-Lysine | This compound | Notes |

| Bioavailability for Protein Synthesis | High | 50% of total lysine content | Only the L-enantiomer is incorporated into proteins in mammalian cells.[1] |

| Oral LD50 (Rat) | >2,000 mg/kg (for L-Lysine derivatives) | 11,400 mg/kg (for DL-Lysine acetate) | Both forms exhibit low acute toxicity. |

| Concentration in Medium (for equivalent L-Lysine) | X mg/L | 2X mg/L | The concentration of this compound needs to be doubled to provide the same amount of L-Lysine. |

| Expected Impact on Cell Growth & Viability | Standard | Comparable to L-Lysine when concentration is doubled. | Assuming no toxicity from the D-isomer at typical media concentrations. |

| Expected Impact on Protein/Virus Titer | Standard | Comparable to L-Lysine when concentration is doubled. | Protein production is directly dependent on the availability of L-Lysine. |

Signaling Pathways and Metabolic Fates

Lysine metabolism is integral to cellular function. The diagrams below illustrate the key signaling pathway influenced by L-Lysine and the distinct metabolic fates of L- and D-Lysine.

Experimental Protocols

Preparation of Basal Medium with this compound

This protocol describes the preparation of a basal medium, such as DMEM/F-12, using this compound as a substitute for L-Lysine hydrochloride.

Materials:

-

DMEM/F-12 powder (without L-Lysine)

-

This compound

-

Sodium Bicarbonate

-

Water for Injection (WFI) or cell culture grade water

-

0.22 µm sterile filter unit

-

Sterile storage bottles

Procedure:

-

Determine L-Lysine Concentration: Refer to the formulation of your chosen basal medium to find the standard concentration of L-Lysine hydrochloride. For example, standard DMEM/F-12 contains 91.25 mg/L of L-Lysine hydrochloride.[2][3]

-

Calculate this compound Requirement:

-

The molecular weight of L-Lysine hydrochloride is approximately 182.65 g/mol , and for L-Lysine monohydrate, it is 164.20 g/mol . First, calculate the molar equivalent of L-Lysine.

-

To substitute with this compound, double the molar amount to account for the D-isomer.

-

Example Calculation for DMEM/F-12:

-

L-Lysine HCl concentration = 91.25 mg/L

-

Molar concentration of L-Lysine = (91.25 mg/L) / (182.65 g/mol ) ≈ 0.5 mM

-

Required L-Lysine concentration from DL-Lysine = 0.5 mM

-

Required DL-Lysine concentration = 2 * 0.5 mM = 1.0 mM

-

Mass of this compound = 1.0 mmol/L * 164.20 g/mol = 164.2 mg/L

-

-

-

Medium Preparation:

-

Dissolve the DMEM/F-12 powder (lysine-free) in approximately 90% of the final volume of WFI.

-

Add the calculated amount of this compound and stir until completely dissolved.

-

Add other components as required by the specific medium formulation (e.g., sodium bicarbonate).

-

Adjust the pH to the desired level (typically 7.2-7.4) using 1N HCl or 1N NaOH.

-

Bring the medium to the final volume with WFI.

-

Sterilize the medium by passing it through a 0.22 µm filter into a sterile bottle.

-

Store the prepared medium at 2-8°C, protected from light.

-

Adaptation of Cells to DL-Lysine Containing Medium

For established cell lines cultured in L-Lysine containing medium, a gradual adaptation to the DL-Lysine medium is recommended to avoid any potential stress.

Procedure:

-

Initial Culture: Start with a healthy, actively growing culture in the original L-Lysine medium.

-

Sequential Adaptation:

-

Passage 1: Subculture the cells in a 75:25 mixture of the original medium and the new DL-Lysine medium.

-

Passage 2: If cell viability and growth are maintained, subculture in a 50:50 mixture.

-

Passage 3: Proceed to a 25:75 mixture.

-

Passage 4: Subculture in 100% DL-Lysine medium.

-

-

Monitoring: At each passage, monitor cell viability, growth rate, and morphology. If a significant drop in viability or growth is observed, maintain the cells at the current medium ratio for an additional passage before proceeding.

Comparative Analysis of Cell Growth and Viability

This protocol outlines a method to compare the performance of cells grown in L-Lysine versus DL-Lysine containing media.

Materials:

-

Cell line of interest (e.g., CHO, HEK293, Vero)

-

L-Lysine containing basal medium (Control)

-

DL-Lysine containing basal medium (Test)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density in both control and test media. Include wells with medium only as a blank.

-

Incubation: Incubate the plates under standard conditions (e.g., 37°C, 5% CO₂).

-

Time Points: At regular intervals (e.g., 24, 48, 72, 96 hours), perform the MTT assay on a set of wells for each condition.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

-

Data Analysis: Plot the absorbance values against time to generate growth curves for both media conditions.

Troubleshooting

When transitioning to or using this compound, some issues may arise.

Table 3: Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Reduced cell viability or growth | Incorrect calculation of DL-Lysine concentration leading to L-Lysine limitation. | Double-check calculations to ensure the molar equivalent of L-Lysine is correct. |

| Cell stress due to abrupt change in medium composition. | Implement a gradual adaptation protocol as described in section 5.2. | |

| Potential cytotoxicity from high concentrations of D-lysine, although unlikely at standard media concentrations. | Perform a dose-response experiment to determine the optimal DL-Lysine concentration for your specific cell line. | |

| Precipitation in medium | High concentration of DL-Lysine exceeding its solubility. | Ensure complete dissolution of the powder during media preparation. Prepare fresh medium if precipitation is observed in stored medium. |

| Interaction with other media components. | Prepare a small batch and observe for precipitation before scaling up. | |

| Alteration of medium pH | The addition of a significant amount of amino acid may slightly alter the pH. | Re-check and adjust the pH of the final medium after all components have been added. |

Conclusion

This compound can be a viable and cost-effective alternative to L-Lysine in the preparation of basic cell culture media, provided that the concentration is adjusted to account for the fact that only the L-enantiomer is biologically active for protein synthesis. By doubling the molar concentration of DL-Lysine, researchers can provide an equivalent amount of bioavailable L-Lysine to support robust cell growth and productivity. Careful preparation of the medium and a gradual adaptation of the cell line are recommended to ensure a smooth transition and consistent performance. Further empirical studies are encouraged to generate specific quantitative data for different cell lines and production systems.

References

A Technical Guide to DL-Lysine Monohydrate Versus Other Lysine Salts for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of DL-Lysine monohydrate and other commonly used lysine (B10760008) salts in a laboratory setting. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate form of lysine for their specific experimental needs, with a focus on chemical properties, biological activity, and practical application.

Introduction: The Significance of Lysine Form in Research

Lysine, an essential amino acid, is a fundamental component in a myriad of biological processes, making it a critical supplement in cell culture media, a building block in peptide synthesis, and a key molecule in nutritional and metabolic studies.[1] It is commercially available in various forms, including as a racemic mixture (DL-lysine) or as a purified enantiomer (L-lysine), and is often supplied as a salt to improve its physical and chemical properties.[2][3] The choice between this compound and other lysine salts, such as L-Lysine hydrochloride (HCl), L-Lysine acetate (B1210297), and L-Lysine sulfate (B86663), can have significant implications for experimental outcomes due to differences in biological activity, solubility, stability, and lysine content.[2][3]

This guide will delve into the core distinctions between these forms, providing quantitative data, detailed experimental protocols for their evaluation, and visual representations of key biological pathways involving lysine.

Physicochemical Properties of Common Lysine Salts

The selection of a lysine salt for laboratory use is often dictated by its physicochemical properties. The counter-ion can influence the salt's molecular weight, the percentage of active L-lysine, solubility in various solvents, and stability. A summary of these properties for this compound, L-Lysine HCl, L-Lysine acetate, and L-Lysine sulfate is presented below.

| Property | This compound | L-Lysine Hydrochloride (HCl) | L-Lysine Acetate | L-Lysine Sulfate |

| Molecular Formula | C₆H₁₄N₂O₂·H₂O | C₆H₁₄N₂O₂·HCl | C₆H₁₄N₂O₂·C₂H₄O₂ | (C₆H₁₄N₂O₂)₂·H₂SO₄ |

| Molecular Weight ( g/mol ) | 164.21 | 182.65[2] | 206.24[4] | 390.48 |

| L-Lysine Content (%) | ~44.5% | ~78.8%[2][5] | ~70.8% | ~74.8% |

| Solubility in Water | Soluble | Freely soluble (64.2 g/100g at 20°C)[6] | Very soluble (>100 g/100 mL at 20°C)[7][8] | Highly soluble[9] |

| Solubility in Ethanol | Insoluble | Very slightly soluble/Practically insoluble[10][11] | Practically insoluble[4][7] | Insoluble[9] |

| Appearance | White crystalline powder | White crystalline powder[10] | White crystals or crystalline powder[4] | Light brown granulate[12] |

| Stability | Stable under standard conditions | Stable, but can be hygroscopic[10] | Stable, with the acetate form enhancing stability compared to the free base[3] | Stable, with good processing properties[13] |

Biological Activity and Metabolic Fate

A crucial distinction between DL-Lysine and L-Lysine salts lies in their biological activity. Only the L-enantiomer of lysine is utilized in protein synthesis in higher organisms.[1] The D-enantiomer, present in a 1:1 ratio with the L-enantiomer in DL-Lysine, is not incorporated into proteins and is metabolized through a separate pathway.[1]

L-Lysine Metabolism

L-Lysine is primarily catabolized in the liver via two main pathways: the saccharopine pathway and the pipecolate pathway.

-

Saccharopine Pathway: This is the predominant pathway in most mammalian tissues.[10] It involves the condensation of L-lysine with α-ketoglutarate to form saccharopine, which is then converted to α-aminoadipate semialdehyde and ultimately enters the tricarboxylic acid (TCA) cycle.[10][14]

-

Pipecolate Pathway: This pathway is more prominent in the brain.[2] L-lysine is converted to pipecolic acid, which is then metabolized to α-aminoadipate semialdehyde, converging with the saccharopine pathway.[15]

D-Lysine Metabolism

D-Lysine is not a substrate for the enzymes of the saccharopine pathway. Instead, it is primarily metabolized by D-amino acid oxidase to α-keto-ε-aminocaproate.[1] This intermediate can then cyclize and be reduced to L-pipecolate, which can subsequently enter the L-lysine catabolic pathway.[1]

Due to the metabolic inertness of D-lysine in protein synthesis, the effective bioavailability of lysine from this compound for this purpose is approximately 50% of the total lysine content.[1] This is a critical consideration for applications where precise L-lysine supplementation is required, such as in cell culture media formulation and nutritional studies.

Role in Cellular Signaling

L-lysine not only serves as a building block for proteins but also acts as a signaling molecule, notably in the activation of the mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway.[13][16] mTORC1 is a central regulator of cell growth, proliferation, and metabolism. In the presence of sufficient amino acids, including L-lysine, mTORC1 is activated, leading to the promotion of protein synthesis and the inhibition of autophagy.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments to compare and evaluate different lysine salts in a laboratory setting.

Preparation of Stock Solutions for Cell Culture

Accurate preparation of stock solutions is crucial for reproducible experimental results.

Objective: To prepare sterile, concentrated stock solutions of different lysine salts for addition to cell culture media.

Materials:

-

This compound

-

L-Lysine hydrochloride

-

L-Lysine acetate

-

L-Lysine sulfate

-

Sterile, deionized water or appropriate buffer (e.g., PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile filters (0.22 µm)

-

Calibrated analytical balance

-

pH meter

Procedure:

-

Calculate the amount of each lysine salt required to achieve a desired stock concentration (e.g., 100 mM). Account for the molecular weight and lysine content of each salt to ensure equivalent molar concentrations of lysine.

-

Weigh the calculated amount of each lysine salt using an analytical balance and transfer to separate sterile conical tubes.

-

Add a portion of the sterile solvent (e.g., deionized water) to each tube. Vortex or gently agitate to dissolve the salt completely.

-

Adjust the pH of each solution to the desired level (typically 7.2-7.4 for cell culture) using sterile 1 N NaOH or 1 N HCl. This step is important as different salts can alter the pH of the solution.

-

Bring the final volume of each solution to the desired level with the sterile solvent.

-

Sterilize the stock solutions by passing them through a 0.22 µm filter into sterile tubes.

-

Label each tube clearly with the name of the lysine salt, concentration, preparation date, and your initials.

-

Store the stock solutions at the recommended temperature (typically 4°C for short-term storage or -20°C for long-term storage).

Cell Proliferation Assay to Compare Lysine Salt Efficacy

This protocol can be used to assess the ability of different lysine salts to support cell growth and proliferation.

Objective: To compare the effect of this compound and various L-lysine salts on the proliferation of a specific cell line.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium (lysine-free or with a known low concentration of lysine)

-

Sterile stock solutions of different lysine salts (prepared as in Protocol 5.1)

-

96-well cell culture plates

-

Cell proliferation assay kit (e.g., MTT, WST-1, or a luminescence-based ATP assay)

-

Multimode plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a series of dilutions of each lysine salt stock solution in the lysine-free or low-lysine medium to achieve a range of final concentrations. Include a negative control (no added lysine) and a positive control (medium with a known optimal concentration of L-lysine).

-

Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of each lysine salt.

-

Incubate the plates for a period appropriate for the cell line's doubling time (e.g., 24, 48, and 72 hours).

-

At each time point, perform the cell proliferation assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a multimode plate reader.

-

Calculate the cell proliferation for each condition relative to the negative control. Plot the results as a dose-response curve for each lysine salt.

Stability Assessment of Lysine Salts in Solution by HPLC

This protocol outlines a method to compare the stability of different lysine salts under various conditions.

Objective: To determine the degradation of different lysine salts in aqueous solution over time at different temperatures and pH values.

Materials:

-

Stock solutions of each lysine salt in a defined buffer (e.g., phosphate-buffered saline, PBS).

-

Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C).

-

Buffers with different pH values (e.g., pH 5, 7, 9).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence after derivatization).

-

Lysine standard for calibration.

-

Derivatization reagent (e.g., o-phthalaldehyde, OPA), if required for detection.

Procedure:

-

Prepare solutions of each lysine salt at a known concentration in the different buffers.

-

Divide each solution into aliquots for each temperature and time point.

-

Store the aliquots at the designated temperatures.

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.

-

If necessary, derivatize the lysine in the samples and a set of lysine standards according to established protocols.

-

Analyze the samples by HPLC. The mobile phase and gradient will depend on the column and derivatization method used.

-

Quantify the concentration of lysine in each sample by comparing the peak area to the calibration curve generated from the standards.

-

Calculate the percentage of lysine remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage of remaining lysine against time for each salt under each condition to compare their stability.

Conclusion and Recommendations

The choice between this compound and other lysine salts for laboratory use is not trivial and should be made based on a clear understanding of the experimental objectives.

-

For applications requiring biologically active lysine for protein synthesis, such as cell culture and in vivo nutritional studies, L-lysine salts (HCl, acetate, or sulfate) are unequivocally the preferred choice. The use of this compound in such contexts will result in the delivery of only half the effective concentration of L-lysine, and the presence of D-lysine may introduce unintended metabolic effects.

-

L-Lysine HCl is a well-characterized, highly pure, and readily soluble form of L-lysine, making it a reliable standard for most laboratory applications.

-

L-Lysine acetate offers excellent solubility and may be preferred in formulations where chloride ions are undesirable.

-

L-Lysine sulfate is another highly soluble option, though commercial preparations may have lower purity than the HCl or acetate salts.

-

This compound may be a cost-effective option for applications where the chirality of lysine is not critical, such as in certain chemical synthesis reactions. However, for most biological research, its use is discouraged due to the confounding presence of the D-isomer.

By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to ensure the accuracy, reproducibility, and validity of their experimental results.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. What is the difference between L-Lysine and L-Lysine HCl? - Hongda Phytochemistry [hongdaherbs.com]

- 3. L-LYSINE ACETATE - Ataman Kimya [atamanchemicals.com]

- 4. ajihealthandnutrition.com [ajihealthandnutrition.com]

- 5. korveda.com [korveda.com]

- 6. premix.md [premix.md]

- 7. benchchem.com [benchchem.com]

- 8. L-Lysine Acetate [evonik.com]

- 9. stargrace-magnesite.com [stargrace-magnesite.com]

- 10. L-Lysine HCl [chembk.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. L-LYSINE SULPHATE 70% - Denkavit [denkavit.com]